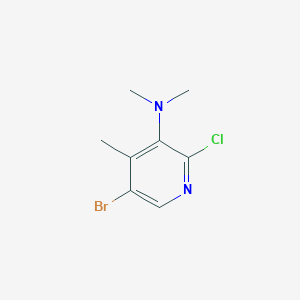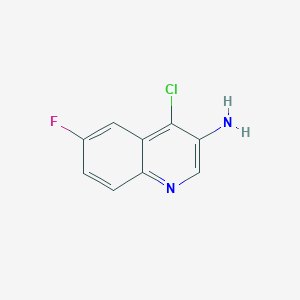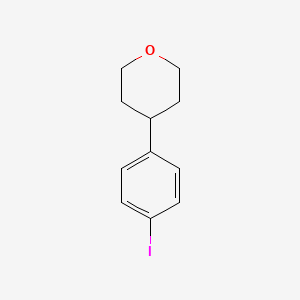
4-(4-Iodophenyl)tetrahydro-2H-pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Iodophenyl)tetrahydro-2H-pyran is an organic compound with the molecular formula C₁₁H₁₃IO and a molecular weight of 288.1247 g/mol . This compound is characterized by the presence of an iodophenyl group attached to a tetrahydropyran ring. It is primarily used in research settings and has various applications in synthetic chemistry and potentially in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 4-(4-Iodophenyl)tetrahydro-2H-pyran can be achieved through several methods. One common approach involves the reaction of 4-(methanesulfonyloxymethyl)tetrahydropyran with sodium iodide in acetone under reflux conditions . This method ensures the efficient introduction of the iodine atom into the phenyl ring, resulting in the desired product.
Analyse Chemischer Reaktionen
4-(4-Iodophenyl)tetrahydro-2H-pyran undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The tetrahydropyran ring can be oxidized to form corresponding lactones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce other functional groups present in the molecule.
Common reagents used in these reactions include sodium iodide, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(4-Iodophenyl)tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of iodinated compounds with biological molecules.
Industry: Its applications in industry are limited, but it can be used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(4-Iodophenyl)tetrahydro-2H-pyran is not well-documented, but it is likely to interact with molecular targets through its iodophenyl group. This group can participate in various interactions, such as halogen bonding, which can influence the compound’s biological activity. The tetrahydropyran ring may also play a role in the compound’s overall stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
4-(4-Iodophenyl)tetrahydro-2H-pyran can be compared with other similar compounds, such as:
4-(2,3-Difluoro-4-iodophenyl)tetrahydro-2H-pyran-4-ol: This compound has additional fluorine atoms, which can alter its chemical properties and reactivity.
Tetrahydro-4-(4-iodophenyl)-2H-pyran-4-ol: This compound has a hydroxyl group, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the iodophenyl group, which can be leveraged in various synthetic and research applications.
Eigenschaften
Molekularformel |
C11H13IO |
|---|---|
Molekulargewicht |
288.12 g/mol |
IUPAC-Name |
4-(4-iodophenyl)oxane |
InChI |
InChI=1S/C11H13IO/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10H,5-8H2 |
InChI-Schlüssel |
ZLXQTMCEHHDMIN-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1C2=CC=C(C=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


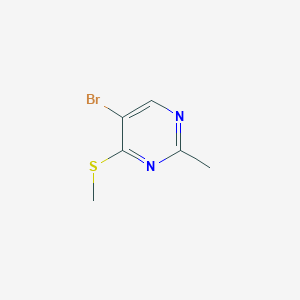
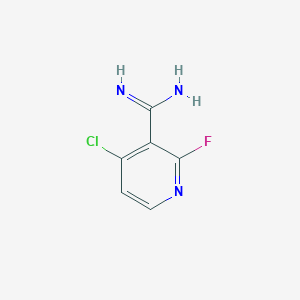
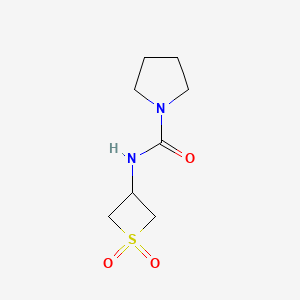
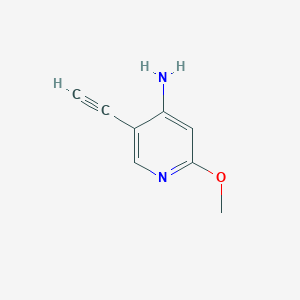
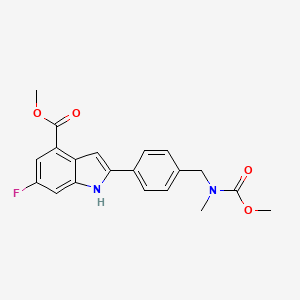
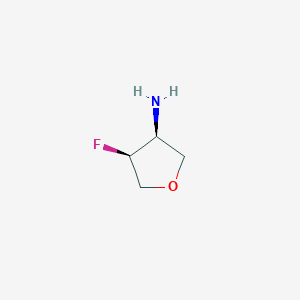

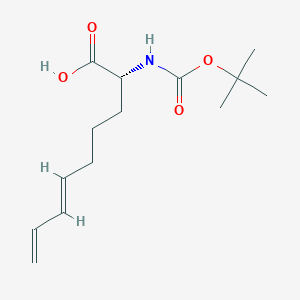
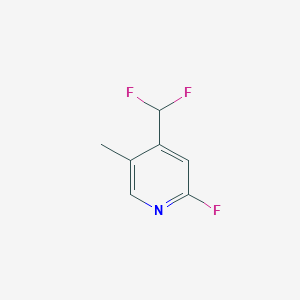
![Benzyl 8-(methylamino)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B12961922.png)
![2-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)acetonitrile](/img/structure/B12961927.png)
![(5r)-5-(4-{[(2r)-6-Hydroxy-2,5,7,8-Tetramethyl-3,4-Dihydro-2h-Chromen-2-Yl]methoxy}benzyl)-1,3-Thiazolidine-2,4-Dione](/img/structure/B12961930.png)
